8-硝基喹唑啉-4-醇

描述

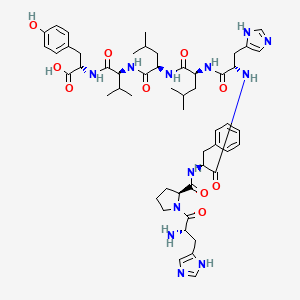

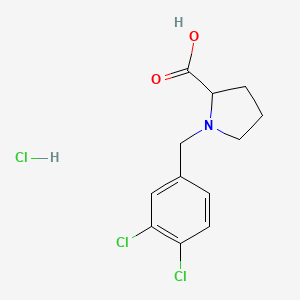

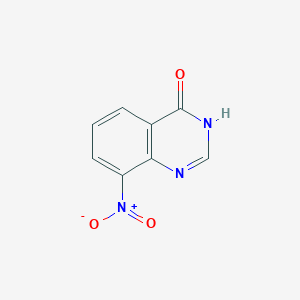

The compound 8-Nitroquinazolin-4-ol is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its potential biological activities. Research has focused on synthesizing various derivatives of this compound to explore their antibacterial and antitumor properties, as well as their interactions with other molecules and metal ions.

Synthesis Analysis

The synthesis of 8-nitroquinazolin-4-ol derivatives has been achieved through different methods. For instance, the preparation of 8-nitrofluoroquinolone derivatives involved the synthesis of a key synthon followed by the introduction of various amine groups . Similarly, novel 5-substituted-4-hydroxy-8-nitroquinazolines were synthesized using a nucleophilic aromatic substitution reaction, which is a common method for introducing different substituents into the quinazoline ring . These methods demonstrate the versatility of the quinazoline core for chemical modifications.

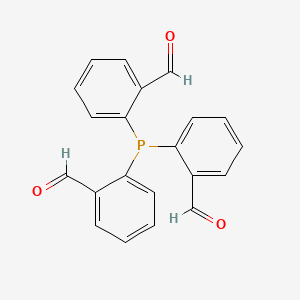

Molecular Structure Analysis

The molecular structure of 8-nitroquinazolin-4-ol derivatives has been characterized using various techniques such as NMR, IR, EA, and MS . These techniques confirm the expected structures of the synthesized compounds. Additionally, the crystalline structures of certain Ni(II) complexes with 8-aminoquinoline derivatives have been determined by X-ray diffraction, revealing an octahedral environment around the Ni(II) ions .

Chemical Reactions Analysis

The reactivity of 8-nitroquinazolin-4-ol derivatives has been explored in various chemical reactions. For example, the vicarious nucleophilic substitution of hydrogen in nitroquinolines with 4-amino-1,2,4-triazole has been studied, showing that the position of the nitro group influences the site of amination . Additionally, the interaction of 8-aminoquinoline with nitro-substituted benzoic acids has been investigated, leading to the formation of proton-transfer compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-nitroquinazolin-4-ol derivatives are influenced by the substituents attached to the quinazoline core. For instance, the introduction of lipophilic groups has been found to enhance antibacterial activity against gram-positive strains . The antitumor activity of these derivatives has also been linked to their ability to inhibit EGFR and ErbB-2 tyrosine kinases, with the potency and selectivity being modulated by the nature of the substituents . The photochemistry of 8-hydroxy-5-nitroquinoline has been studied, revealing an ultrafast intramolecular proton transfer in the excited state .

科学研究应用

抗肿瘤应用

新型5-取代-4-羟基-8-硝基喹唑啉的合成和生物活性已显示出靶向EGFR和ErbB-2相关致癌信号的希望,表明在抗肿瘤应用中具有潜力。这些化合物已证明具有抑制过表达EGFR和ErbB-2的人类肿瘤细胞系生长的能力,为癌症治疗研究提供了一个潜在途径(Yi Jin等人,2005年)。

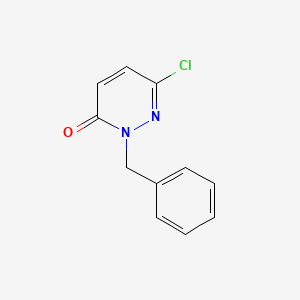

抗癌药的合成

一项研究探索了4-苯胺基-6-硝基喹唑啉的微波加速合成,导致了微管不稳定剂和细胞凋亡诱导剂Azixa™的有效合成。这展示了8-硝基喹唑啉-4-醇衍生物在合成潜在抗癌药物中的作用(Alicia Foucourt等人,2010年)。

抗菌特性

对新型8-硝基氟喹诺酮衍生物的合成和抗菌特性的研究突出了8-硝基喹唑啉-4-醇在开发抗菌剂中的应用。其中一些化合物对革兰氏阳性和革兰氏阴性菌株表现出显着的活性,表明它们在解决细菌感染方面的潜力(Y. Al-Hiari等人,2007年)。

抗菌和抗阿尔茨海默氏症药物

一项讨论新型抗菌8-羟基喹啉类药物的研究表明了8-硝基喹唑啉-4-醇衍生物在治疗微生物感染中的潜力。该研究突出了8-羟基喹啉核在开发新型抗菌和抗阿尔茨海默氏症药物中的重要性(A. R. Joaquim等人,2021年)。

抗血管生成特性

已将包括硝基罗林衍生物在内的取代的氧杂蒽类确定为新的抗血管生成剂。该研究深入了解了这些化合物在内皮细胞中的抗增殖活性,这对于血管生成抑制至关重要,血管生成抑制是癌症治疗的关键因素(S. Bhat等人,2012年)。

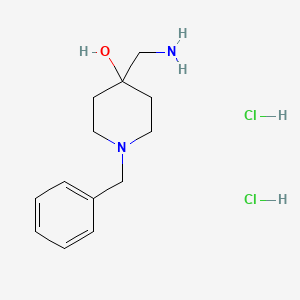

抗利什曼原虫活性

已合成4-芳基氨基-6-硝基喹唑啉并评估了它们对被忽视的疾病利什曼病的活性。几种衍生物表现出优异的抗利什曼原虫活性,比标准药物喷他脒更活跃。这表明8-硝基喹唑啉-4-醇衍生物在治疗利什曼病中的潜力(S. Saad等人,2016年)。

缓蚀

8-羟基喹啉衍生物作为盐酸中低碳钢的缓蚀剂的研究突出了另一个应用。这些化合物已证明具有显着的抑制性能,表明它们在保护金属免受腐蚀方面的效用(M. Rbaa等人,2019年)。

安全和危害

属性

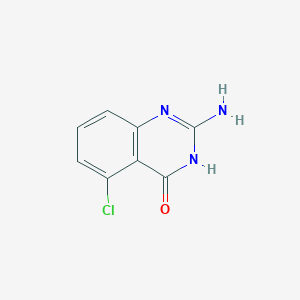

IUPAC Name |

8-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-5-2-1-3-6(11(13)14)7(5)9-4-10-8/h1-4H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECQXFFMBXNHLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279946 | |

| Record name | 8-nitroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitroquinazolin-4-ol | |

CAS RN |

53638-54-3 | |

| Record name | 53638-54-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-nitroquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。